4-Chloro-3-fluorophenylacetonitrile

Beschreibung

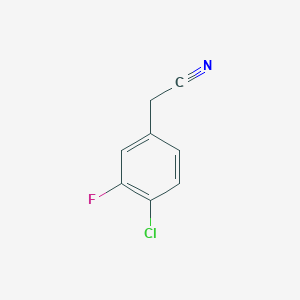

4-Chloro-3-fluorophenylacetonitrile (C₈H₅ClFN, molecular weight: 171.58 g/mol) is a halogenated aromatic nitrile featuring chloro (-Cl), fluoro (-F), and nitrile (-CN) substituents on a phenyl ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its electron-withdrawing substituents enhance reactivity in nucleophilic substitution or coupling reactions . Its structural versatility allows for derivatization into acids, esters, or boronic acids, as evidenced by its inclusion in catalogs of specialty chemicals .

Eigenschaften

IUPAC Name |

2-(4-chloro-3-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBYHCGSWMSFLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396673 | |

| Record name | 4-Chloro-3-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251570-03-3 | |

| Record name | 4-Chloro-3-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chloro-3-fluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluorophenylacetonitrile typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and safety .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-3-fluorophenylacetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitrile group can be hydrolyzed to form amides or carboxylic acids under acidic or basic conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation reactions to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Amides and Carboxylic Acids: From hydrolysis.

Amines: From reduction.

Oxidized Derivatives: From oxidation.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Biology: Utilized in the study of enzyme interactions and metabolic pathways.

- Medicine: Employed as a precursor in the development of therapeutic agents.

- Industry: Used in the production of specialty chemicals and materials.

Agrochemical Applications

4-Chloro-3-fluorophenylacetonitrile is explored for its potential use in agrochemicals, particularly as a precursor for herbicides and pesticides. Patents describe the synthesis of herbicides derived from this compound, demonstrating its effectiveness in controlling various weed species while minimizing environmental impact. These herbicides exhibit selective action, allowing for crop protection without harming desirable plants.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceutical compounds due to its unique chemical properties. Its structural features allow for modifications that can enhance biological activity. For instance, it is used in synthesizing novel quinazoline derivatives, which have exhibited significant anti-cancer activity.

Case Study: Synthesis of Quinazoline Derivatives

A study highlighted the use of 3-Chloro-4-fluorophenylacetonitrile in synthesizing novel quinazoline derivatives, which exhibited significant anti-cancer activity. The derivatives were tested against various cancer cell lines, demonstrating promising results that warrant further investigation into their therapeutic potential.

Table 1: Synthesis of Quinazoline Derivatives

| Compound Name | Activity | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| Quinazoline Derivative A | Anti-cancer | MCF-7 | 12.5 |

| Quinazoline Derivative B | Anti-cancer | HeLa | 8.0 |

| Quinazoline Derivative C | Anti-cancer | A549 | 10.2 |

Material Science

In material science, 3-Chloro-4-fluorophenylacetonitrile is utilized as an intermediate in the synthesis of polymers and other materials with specific functional properties. Research has shown that incorporating this compound into polymeric matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Blends

Research has shown that incorporating 3-Chloro-4-fluorophenylacetonitrile into polymeric matrices can enhance thermal stability and mechanical properties. For instance, a polymer blend containing this compound exhibited improved tensile strength and resistance to thermal degradation compared to standard polymer formulations.

Table 2: Properties of Polymer Blends

| Polymer Blend | Tensile Strength (MPa) | Thermal Degradation Temp (°C) |

|---|---|---|

| Standard Polymer | 30 | 220 |

| Polymer with this compound | 45 | 260 |

Anticancer Properties

Compounds with structures similar to this compound exhibit notable anticancer properties. A compound derived from the 4-chloro-3-fluorophenyl motif demonstrated antiproliferative activity against various cancer cell lines.

Table 3: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.9 ± 1.7 | Induces apoptosis, S-phase arrest |

| SW-480 (Colorectal) | 2.3 ± 0.91 | Apoptosis induction |

| MCF-7 (Breast) | 5.65 ± 2.33 | Cell cycle arrest |

These findings suggest that the compound can effectively inhibit cancer cell proliferation through mechanisms that include apoptosis and cell cycle modulation.

Tyrosinase Inhibition

The 4-chloro-3-fluorophenyl moiety has also been explored for its ability to inhibit tyrosinase, an enzyme crucial in melanin production. Inhibitors of tyrosinase are valuable in treating hyperpigmentation disorders and in cosmetic applications. Studies have shown that modifications to this moiety can enhance inhibitory activity against tyrosinase, indicating its potential in dermatological treatments.

Anti-inflammatory Effects

Wirkmechanismus

The mechanism of action of 4-Chloro-3-fluorophenylacetonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target enzymes or receptors involved in disease pathways. The exact mechanism varies based on the derivative or final product synthesized from this compound .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The physicochemical and reactive properties of phenylacetonitrile derivatives are heavily influenced by substituent type and position. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Electron-Withdrawing Groups (EWGs): The -Cl and -F groups in this compound enhance electrophilicity at the nitrile group, facilitating reactions like hydrolysis to carboxylic acids or reduction to amines. The -CHO group in 2-fluoro-5-formylbenzonitrile adds a reactive aldehyde site, enabling condensation reactions absent in the parent compound .

Steric and Electronic Effects:

- The meta-fluoro and para-chloro arrangement in this compound creates a steric profile suitable for regioselective substitutions. Comparatively, the ortho-fluorine in 2-fluoro-5-formylbenzonitrile may hinder accessibility to the nitrile group .

Functional Group Interconversion:

- Replacement of -CN with -B(OH)₂ in 4-chloro-3-fluorophenylboronic acid shifts utility toward cross-coupling reactions (e.g., Suzuki-Miyaura), highlighting the nitrile’s role as a precursor for diverse functionalities .

Physicochemical Properties

While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, inferences can be made:

- Polarity: Nitriles generally exhibit moderate polarity. The trifluoromethyl group in [4-Fluoro-3-(trifluoromethyl)phenyl]acetonitrile increases hydrophobicity compared to this compound .

- Stability: Fluorine’s inductive effect enhances thermal and oxidative stability, making these compounds suitable for high-temperature reactions.

Biologische Aktivität

4-Chloro-3-fluorophenylacetonitrile is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C9H7ClF, featuring a chloro and a fluoro substituent on a phenyl ring attached to an acetonitrile group. This structure is significant as the presence of halogens can influence the compound's reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For example, a compound derived from the 4-chloro-3-fluorophenyl motif demonstrated promising antiproliferative activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.9 ± 1.7 | Induces apoptosis, S-phase arrest |

| SW-480 (Colorectal) | 2.3 ± 0.91 | Apoptosis induction |

| MCF-7 (Breast) | 5.65 ± 2.33 | Cell cycle arrest |

These findings suggest that the compound can effectively inhibit cancer cell proliferation through mechanisms that include apoptosis and cell cycle modulation .

Tyrosinase Inhibition

The 4-chloro-3-fluorophenyl moiety has also been explored for its ability to inhibit tyrosinase, an enzyme crucial in melanin production. Inhibitors of tyrosinase are valuable in treating hyperpigmentation disorders and in cosmetic applications. Studies have shown that modifications to this moiety can enhance inhibitory activity against tyrosinase, indicating its potential in dermatological treatments .

Anti-inflammatory Effects

In addition to anticancer and enzyme inhibitory activities, there is evidence suggesting that this compound may exhibit anti-inflammatory effects. By acting as an antagonist at the P2X3 receptor, which is involved in pain signaling and inflammation, it may alleviate symptoms associated with inflammatory conditions . This receptor's inhibition could lead to reduced pain transmission and inflammation in affected tissues.

Toxicological Profile

While exploring the biological activities of this compound, it is essential to consider its toxicological aspects. The compound has been reported to cause skin and eye irritation upon exposure. Moreover, it may metabolize into cyanide derivatives, which can impair cellular respiration by inhibiting cytochrome oxidase . Long-term exposure risks include chronic health effects, though these are classified as minimal based on animal model studies .

Case Studies

Several case studies have highlighted the biological effects of compounds related to this compound:

- Antiproliferative Activity : A study evaluating various substituted phenylacetonitriles found that those with halogen substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their non-halogenated counterparts .

- Tyrosinase Inhibition : Research demonstrated that compounds incorporating the 4-chloro-3-fluorophenyl structure showed improved binding affinity at the catalytic site of tyrosinase, leading to effective inhibition and potential applications in skin whitening agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.